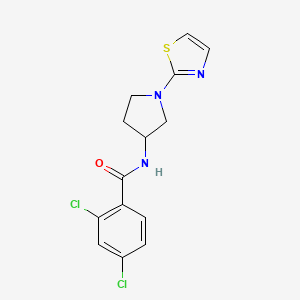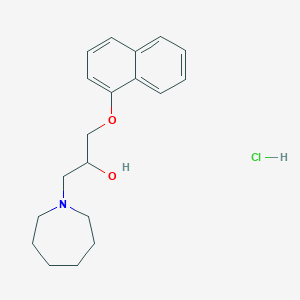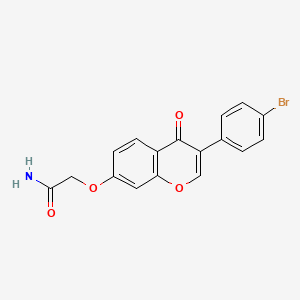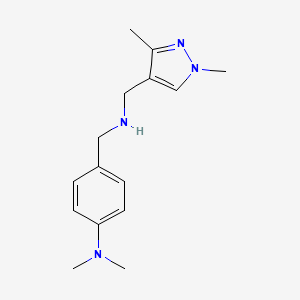
2,4-dichloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-dichloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring often involves base-catalyzed one-pot cyclocondensation reactions . For instance, Shah et al. synthesized a series of biquinoline derivatives containing a 2,4-disubstituted thiazole moiety using this method .Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions . For example, antimicrobial screening results indicated that a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has potent inhibitory activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to thiazole have been found to have significant analgesic (pain-relieving) activities . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory activities . Inflammation is a vital part of the body’s immune response, but when it becomes chronic, it can lead to various health problems.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties, making them effective against a wide range of microorganisms .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal medications.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This makes them potential candidates for the development of new antiviral medications.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . This means they have the potential to protect nerve cells against damage, degeneration, or impairment of function.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . This makes them potential candidates for the development of new cancer treatments.
Mechanism of Action
Future Directions
The future directions in the research of thiazole derivatives like “2,4-dichloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” could involve the design and synthesis of new compounds with variable substituents to evaluate their biological activities . This could lead to the discovery of new drugs with improved efficacy and lesser side effects.
properties
IUPAC Name |
2,4-dichloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS/c15-9-1-2-11(12(16)7-9)13(20)18-10-3-5-19(8-10)14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXVJFLMVSDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{1-[(phenylcarbamoyl)methyl]piperidin-4-yl}quinoline-4-carboxamide](/img/structure/B2853143.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2853144.png)


![3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2853151.png)

![methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate](/img/structure/B2853154.png)


![2-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2853159.png)


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2853165.png)
